2-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-4-carboxamide
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Overview
Description
2-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-4-carboxamide is a complex organic compound that features a pyridine ring, a thiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature control .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety but differ in the attached functional groups.
Thiazole derivatives: Compounds with a thiazole ring structure that exhibit similar chemical properties.
Uniqueness
2-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-chloro-N-[1-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS/c1-10(20-15(22)12-4-7-19-14(17)8-12)16-21-13(9-23-16)11-2-5-18-6-3-11/h2-10H,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCPTYFPHGZRRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=NC=C2)NC(=O)C3=CC(=NC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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